molecular formula C11H17N B145904 Benzenemethanamine, N-(1,1-dimethylethyl)- CAS No. 3378-72-1

Benzenemethanamine, N-(1,1-dimethylethyl)-

Cat. No. B145904
CAS RN: 3378-72-1
M. Wt: 163.26 g/mol
InChI Key: DLSOILHAKCBARI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzylamine derivatives has been explored in the provided studies. For instance, derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine with substitutions on ring B were synthesized to investigate their binding affinity to the serotonin transporter (SERT) . Another study focused on the synthesis of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, which are potential novel psychoactive substances, using readily available precursors . Additionally, N,N-bis(2-quinolinylmethyl)benzylamine was synthesized under basic conditions from a pseudo-three-component reaction, forming two N–C bonds in a single step . The synthesis of bis(5,5-dimethyl-1,3-dioxacyclophosphorimide)benzene was achieved through a phosphorylation reaction, with a notable catalytic effect of 4 N,N-methylaminopyridine .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using various techniques. The new polymorph of benzene-1,2-diamine was identified, exhibiting two-dimensional isostructurality with its monoclinic form and isomorphism with 2-aminophenol . The structure of N,N-bis(2-quinolinylmethyl)benzylamine was elucidated, showing that it crystallizes in the triclinic system with dimer formation through hydrogen bonding and intermolecular interactions . The structure of bis(5,5-dimethyl-1,3-dioxacyclophosphorimide)benzene was confirmed by elementary analysis, IR, and 1H NMR .

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions involving "Benzenemethanamine, N-(1,1-dimethylethyl)-" itself. However, the synthesis processes described in the papers involve chemical reactions pertinent to the formation of benzylamine derivatives, such as halogenation, phosphorylation, and the formation of N–C bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were investigated to some extent. The binding studies for the halogenated benzylamine derivatives showed high affinity for SERT, with low nanomolar Ki values . The gas chromatographic separations of the N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines provided insights into their physical properties, such as elution order and vapor phase infrared spectra . The thermal stability of bis(5,5-dimethyl-1,3-dioxacyclophosphorimide)benzene was assessed, indicating a decomposition temperature above 280°C and a char yield of about 35.58% at 500°C .

Case Studies

The papers provided do not include specific case studies related to "Benzenemethanamine, N-(1,1-dimethylethyl)-". However, the in vivo evaluation of the synthesized SERT ligands using microPET imaging in monkeys can be considered a relevant case study, demonstrating the potential of these compounds for mapping human SERT by PET and SPECT imaging .

Scientific Research Applications

  • Cholesterol Synthesis Inhibition

    NB-598, a derivative of Benzenemethanamine, N-(1,1-dimethylethyl)-, has been found to inhibit cholesterol synthesis and increase squalene levels in cells and animals. This suggests its potential application in managing cholesterol levels (Horie et al., 1990).

  • Preparation of Nitrogen Heterocycles

    Lithiated β-aminoalkyl sulfones, derivatives of Benzenemethanamine, N-(1,1-dimethylethyl)-, are used to prepare various nitrogen heterocycles, highlighting its utility in synthetic chemistry (Alonso et al., 1997).

  • Synthesis of Biochemical Labeling Reagents

    The compound has been used in the synthesis of undecagold cluster molecules, which are important for biochemical labeling in electron microscopy studies (Yang et al., 1984).

  • Chiral Catalysts for Enantioselective Alkylation

    Chiral quaternary benzophenone hydrazonium salt derivatives of Benzenemethanamine, N-(1,1-dimethylethyl)-, have been developed as efficient chiral catalysts for the enantioselective phase-transfer alkylation of imines, useful in the synthesis of optically active primary amines (Eddine & Cherqaoui, 1995).

  • Anticonvulsant Agents

    Schiff bases of 3-aminomethyl pyridine, derived from Benzenemethanamine, N-(1,1-dimethylethyl)-, have been synthesized and screened for anticonvulsant activity, demonstrating potential in the treatment of seizures (Pandey & Srivastava, 2011).

  • Synthesis of Radiotracers

    The compound has been used in the synthesis of radiotracers like [11C]dapoxetine.HCl for in vivo evaluation of serotonin re-uptake mechanisms (Livni et al., 1994).

  • Platelet Adhesion Research

    A sulfobetaine derivative of Benzenemethanamine, N-(1,1-dimethylethyl)-, has been synthesized and evaluated for blood compatibility through platelet adhesion methods (Yuan Jiang, 2003).

properties

IUPAC Name

N-benzyl-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSOILHAKCBARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063002
Record name Benzenemethanamine, N-(1,1-dimethylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, N-(1,1-dimethylethyl)-

CAS RN

3378-72-1
Record name N-(1,1-Dimethylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3378-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)benzylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanamine, N-(1,1-dimethylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butyl)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In an analogous manner to that in example 1c, except using 4.0% by weight of hydrogenation catalyst, based on the total amount of amine, 1 mol of tert-butylamine was reacted with cyclohexanal (example 3a) or benzaldehyde (example 3b) to give the corresponding secondary amines (tert-butylcyclohexylmethylamine and benzyl-tert-butylamine respectively) which were then analyzed by gas chromatography. For these reactions, yields of 87.3 area % (example 3a) and 14.2 area % (example 3b) of the corresponding secondary amines were achieved.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Lawrence, O Olusola-makinde - Microbes and Infectious …, 2023 - journals.ekb.eg
Background: There has been increasing antibiotic resistance by waterborne diseases related bacteria. Despite the use of various antibiotics, there is still a threat in the treatment of water…
Number of citations: 1 journals.ekb.eg
N Norouzi, M Niakan, M Ebadi… - Allelopathy …, 2022 - search.ebscohost.com
We investigated the allelopathic effects of aqueous extracts of shoots (leaf, stem, fruits) of Cucumis melo L weed on the growth, photosynthetic, and antioxidant system of Brassica napus …
Number of citations: 0 search.ebscohost.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.